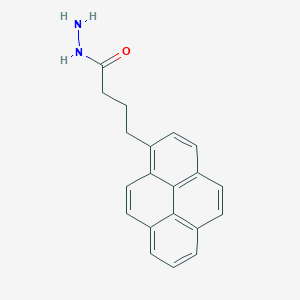

(2'-Methoxyvinyl)pyrene

Overview

Description

“(2’-Methoxyvinyl)pyrene” is a highly sensitive chemiluminescent probe for singlet oxygen detection . It generates chemiluminescence upon decomposition to 1-pyrenecarboxaldehyde at 465 nm . It is cell-impermeant and can be used either in the presence of model cells or in aqueous solution to approximate the concentrations of generated extracellular 1 O2 .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “(2’-Methoxyvinyl)pyrene”, can be achieved by indirect methods . One such method is the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Scientific Research Applications

Solar Cells and Hole-Transporting Materials

(2'-Methoxyvinyl)pyrene derivatives have shown significant promise in the development of perovskite-based solar cells. The pyrene derivatives act as efficient hole-transporting materials (HTMs), contributing to the overall power conversion efficiency of the cells. For example, a specific pyrene-based derivative demonstrated a power conversion efficiency comparable to the well-studied spiro-OMeTAD, making it a valuable HTM candidate for high-efficiency perovskite solar cells (Jeon et al., 2013).

Light Emitting Materials

Pyrene pyrazoline derivatives with varying methoxyphenyl substitution levels have been synthesized and exhibit distinct photophysical properties. These materials show potential in light-emitting applications due to their enduring green light emission and their nonlinear optical properties. The introduction of methoxy groups and the polyaromatic structure of pyrene contribute to the materials' light-emitting capabilities, making them suitable for applications such as light harvesting in solar materials (Karuppusamy et al., 2019).

Chemosensors and Detection

Pyrene derivatives have been utilized in the development of chemosensors, particularly for the detection of specific metal ions and environmental contaminants. For instance, a pyrene-based polymer was synthesized and demonstrated efficient and selective chemosensor properties for the detection of strontium ions in an aqueous medium, highlighting its potential in environmental monitoring and public safety applications (Kaur et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives have been investigated for their potential in OLED applications due to their high charge carrier mobility and chemical stability. Efforts to minimize aggregation in polypyrene have led to the development of materials with high solid-state fluorescence quantum yield and blue emission, indicating their potential for use in high-performance blue-light-emitting diodes (Figueira-Duarte et al., 2010).

Mechanism of Action

“(2’-Methoxyvinyl)pyrene” acts as a probe for singlet oxygen detection . In the context of photodynamic therapy (PDT), it can be used to approximate the concentrations of generated extracellular 1 O2 . The generation of reactive oxygen species (ROS), notably singlet oxygen (1 O2), is a key aspect of PDT .

Safety and Hazards

Future Directions

The future directions of “(2’-Methoxyvinyl)pyrene” research could involve its use in photodynamic therapy (PDT), given its role as a singlet oxygen sensor . The exploration of cellular responses and interactions reveals opportunities for refining and optimizing PDT, which holds significant potential in the ongoing fight against cancer .

properties

IUPAC Name |

1-[(E)-2-methoxyethenyl]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-12-11-13-5-6-16-8-7-14-3-2-4-15-9-10-17(13)19(16)18(14)15/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTJXHYDKUXJRK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Methoxyvinyl)pyrene | |

CAS RN |

93265-41-9 | |

| Record name | (2'-Methoxyvinyl)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)